molecular formula C17H17N3O3S2 B1336240 3-[[[4-(Acetylamino)phenyl]thio]methyl]-5-amino-4-cyano-2-thiophenecarboxylic acid ethyl ester

3-[[[4-(Acetylamino)phenyl]thio]methyl]-5-amino-4-cyano-2-thiophenecarboxylic acid ethyl ester

Cat. No.: B1336240
M. Wt: 375.5 g/mol
InChI Key: FSLBTHYKXMJDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[[4-(Acetylamino)phenyl]thio]methyl]-5-amino-4-cyano-2-thiophenecarboxylic acid ethyl ester is a complex organic compound with the molecular formula C17H17N3O3S2 and a molecular weight of 375.5 g/mol. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with various functional groups, including an acetamidophenyl group, an amino group, a cyano group, and an ethyl ester group.

Preparation Methods

The synthesis of 3-[[[4-(Acetylamino)phenyl]thio]methyl]-5-amino-4-cyano-2-thiophenecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the acetamidophenyl group through a nucleophilic substitution reaction. The amino and cyano groups are then introduced via further substitution reactions. The final step involves esterification to form the ethyl ester group.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

3-[[[4-(Acetylamino)phenyl]thio]methyl]-5-amino-4-cyano-2-thiophenecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and the acetamidophenyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include modified thiophene derivatives and various substituted phenyl compounds .

Scientific Research Applications

3-[[[4-(Acetylamino)phenyl]thio]methyl]-5-amino-4-cyano-2-thiophenecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties

Mechanism of Action

The mechanism of action of 3-[[[4-(Acetylamino)phenyl]thio]methyl]-5-amino-4-cyano-2-thiophenecarboxylic acid ethyl ester involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting or activating their functions. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-[[[4-(Acetylamino)phenyl]thio]methyl]-5-amino-4-cyano-2-thiophenecarboxylic acid ethyl ester can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but differ in other substituents.

    Acetamidophenyl derivatives: These compounds contain the acetamidophenyl group but may lack the thiophene ring or other functional groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate

InChI

InChI=1S/C17H17N3O3S2/c1-3-23-17(22)15-14(13(8-18)16(19)25-15)9-24-12-6-4-11(5-7-12)20-10(2)21/h4-7H,3,9,19H2,1-2H3,(H,20,21)

InChI Key

FSLBTHYKXMJDTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C#N)CSC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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